Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate
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Overview
Description
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is a heterocyclic organic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate typically involves the reaction of appropriate thiazole precursors with ethyl carbamate. One common method includes the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways depend on its specific interactions with these molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate: Similar in structure but with an additional methyl group, which may alter its biological activity.
2-Aminothiazole derivatives: These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl carbamate group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate (CAS No. 21018-30-4) is a thiazole-derived compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H11N2O2S and a molecular weight of approximately 187.24 g/mol. Its structure includes a thiazole ring, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H11N2O2S |
Molecular Weight | 187.24 g/mol |
CAS Number | 21018-30-4 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. For instance, studies have reported that this compound can inhibit pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers. A notable case study involved the use of this compound against breast cancer cells, where it exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown to inhibit enzymes involved in metabolic pathways essential for bacterial survival.
- DNA Interaction : It appears to bind to DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several case studies have been published detailing the biological activity of this compound:
- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, researchers found that the compound effectively reduced bacterial load in infected animal models.
- Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed that administration of this compound led to a significant reduction in tumor size over a treatment period of eight weeks.
Properties
CAS No. |
21018-30-4 |
---|---|
Molecular Formula |
C7H12N2O2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h5H,3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
JFZLKHMRMDMPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NCC(S1)C |
Origin of Product |
United States |
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